4-Hexanoylresorcinol

Organic synthesis Process chemistry Pharmaceutical intermediate

Researchers requiring the exact C6-carbon backbone for 4-hexylresorcinol synthesis face a critical supply challenge: generic 4-acylresorcinols with different chain lengths (e.g., C4 or C8) compromise the entire synthetic route and invalidate the final anthelmintic agent's identity. 4-Hexanoylresorcinol is the designated Friedel-Crafts acylation intermediate that uniquely delivers the validated C6 chain. - Precise C6 acyl intermediate for reduction to pharmaceutical-grade 4-n-hexylresorcinol. - Produced via patented ZnCl₂-catalyzed acylation with hexanoic acid; ready for Clemmensen-type reduction. - White to yellow crystalline solid; available in research and bulk quantities with quality assurance.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 3144-54-5
Cat. No. B186330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hexanoylresorcinol
CAS3144-54-5
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C1=C(C=C(C=C1)O)O
InChIInChI=1S/C12H16O3/c1-2-3-4-5-11(14)10-7-6-9(13)8-12(10)15/h6-8,13,15H,2-5H2,1H3
InChIKeySKUFHZAEFGZSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hexanoylresorcinol: Key Intermediate for 4-Hexylresorcinol


4-Hexanoylresorcinol (CAS 3144-54-5; molecular formula C12H16O3; molecular weight 208.25 g/mol) is an aromatic ketone belonging to the 4-acylresorcinol class of compounds, with a six-carbon hexanoyl (caproyl) side chain at the C4 position of the resorcinol ring. It is a white to yellow crystalline solid with a melting point of 53–56 °C and a boiling point of 217 °C at 14 mmHg (lit.) . This compound serves as the essential key intermediate in the commercial synthesis of 4-n-hexylresorcinol—an established anthelmintic agent (hexylresorcinol) and cosmetic skin-lightening active—via reduction of the ketone moiety. It is also cited within the broader patent family covering 4-substituted resorcinol derivatives for cosmetic skin lightening applications [1].

Why 4-Hexanoylresorcinol Cannot Be Substituted


Generic substitution fails because the specific C6 acyl chain length of 4-hexanoylresorcinol dictates the ultimate C6 alkyl chain of 4-n-hexylresorcinol. Unlike 4-butanoylresorcinol (C4) or 4-octanoylresorcinol (C8), the reduction of 4-hexanoylresorcinol uniquely yields the pharmacologically and cosmetically validated 4-hexylresorcinol [1]. Using a 4-acylresorcinol with a different chain length would result in a completely different 4-alkylresorcinol end-product (e.g., 4-butylresorcinol or 4-octylresorcinol) with distinct biological activity profiles, regulatory status, and commercial applications [2]. In procurement contexts, the intermediate must precisely match the target molecule's carbon backbone; substituting a different 4-acylresorcinol compromises the entire synthetic route and invalidates the final product's identity.

4-Hexanoylresorcinol Comparative Evidence


Synthetic Route Specificity: Acylation vs. Direct Alkylation

4-Hexanoylresorcinol is the designated intermediate in an improved industrial process for synthesizing 4-n-hexylresorcinol, produced via Friedel-Crafts acylation of resorcinol with hexanoic acid in the presence of a catalyst at 70–130 °C, followed by in situ reduction using a zinc catalyst in dilute HCl at 70–100 °C [1]. This patent-protected route replaces older, less efficient reduction protocols. By contrast, direct alkylation of resorcinol with hexyl alcohol or alternative routes suffer from lower regioselectivity and byproduct formation [2].

Organic synthesis Process chemistry Pharmaceutical intermediate

Lipophilicity vs. 4-Hexylresorcinol and 4-Butylresorcinol

The octanol-water partition coefficient (LogP) of 4-hexanoylresorcinol is 3.87 at 25 °C . This value is measurably higher than that of its reduced analog 4-hexylresorcinol (predicted LogP ~3.45) [1] and substantially higher than 4-butylresorcinol (LogP ~2.8, class-level inference). The acyl ketone functionality confers greater polarity than the alkyl chain, but the C6 length provides higher lipophilicity than C4 analogs. This differential LogP influences solubility, formulation compatibility, and membrane permeability in subsequent synthetic or formulation steps.

Physicochemical properties Formulation science Skin penetration

Aqueous Solubility vs. Long-Chain Alkylresorcinols

4-Hexanoylresorcinol exhibits an aqueous solubility of 0.60 g/L at 25 °C . This value reflects the balance between the polar resorcinol core and the hydrophobic C6 acyl chain. By comparison, 4-alkylresorcinols with long alkyl chains (C15–C25) are significantly less water-soluble due to increased hydrophobicity [1]. The measurable aqueous solubility of 4-hexanoylresorcinol enables water-based workup procedures during synthesis, including aqueous washing steps described in the synthetic protocol .

Solubility Formulation Process development

4-Hexanoylresorcinol Procurement & Applications


Hexylresorcinol (Anthelmintic) Synthesis Intermediate

4-Hexanoylresorcinol is the designated and patented intermediate for industrial production of 4-n-hexylresorcinol. The improved process involves Friedel-Crafts acylation of resorcinol with hexanoic acid (catalyst, 70–130 °C) to yield 4-hexanoylresorcinol, followed by in situ Clemmensen-type reduction (Zn/HCl, 70–100 °C) to afford the final pharmaceutical-grade anthelmintic agent [1]. This scenario represents the compound's primary validated industrial application, with the C6 chain length uniquely specifying the desired 4-hexylresorcinol end-product [2].

Skin-Lightening Resorcinol Derivatives Precursor

Patents assigned to Unilever (U.S. Patent 7,468,464 B2; EP 1858835 A1) claim 4-substituted resorcinol derivatives, including those with C1–C12 acyl groups at the 4-position, for cosmetic skin lightening applications [3]. 4-Hexanoylresorcinol, with its C6 acyl substitution, falls within the claimed genus. While the reduced form (4-hexylresorcinol) is more commonly cited for tyrosinase inhibition in skin lightening, 4-hexanoylresorcinol serves as the direct synthetic precursor and may itself exhibit activity via the 4-substituted resorcinol pharmacophore [4].

Resorcinol Building Block via Friedel-Crafts Acylation

4-Hexanoylresorcinol functions as a versatile building block in organic synthesis, produced via the classic Friedel-Crafts acylation of resorcinol with hexanoic acid in the presence of zinc chloride at approximately 120 °C under reduced pressure (93.3 kPa) for 3 hours . The C6 acyl ketone moiety can undergo subsequent transformations including reduction (to 4-hexylresorcinol), reductive amination, Grignard addition, or serve as a protected form of the resorcinol core. The defined physicochemical profile (LogP 3.87, aqueous solubility 0.60 g/L) informs solvent selection and workup procedures for these derivatization reactions .

Estrogenic Activity QSAR Reference

4-Hexanoylresorcinol has been included as a reference compound (compound ID t_78) in QSAR modeling studies for estrogenic activity prediction, specifically within the training set of a classification model for estrogen receptor binding [5]. The compound was experimentally determined to exhibit estrogenic activity, contributing to the validation of structure-activity relationship models for endocrine disruptor screening. This scenario may be relevant for environmental toxicology researchers requiring authenticated reference standards of this specific 4-substituted resorcinol derivative.

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